![molecular formula C13H17BrO4 B171964 Ethyl 4-bromo-3,5-diethoxybenzoate CAS No. 149517-92-0](/img/structure/B171964.png)
Ethyl 4-bromo-3,5-diethoxybenzoate
Overview
Description
Ethyl 4-bromo-3,5-diethoxybenzoate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and ethoxy groups on the benzene ring
Mechanism of Action
Target of Action
Ethyl 4-bromo-3,5-diethoxybenzoate is a synthetic compound that primarily targets the benzene ring in organic chemistry reactions . The benzene ring is a key component in many biological molecules, and its modification can lead to significant changes in the properties and functions of these molecules.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution In this process, the compound acts as an electrophile, attacking the pi electrons in the benzene ringIn the second step, a base attacks the hydrogen atom attached to the carbon bearing the positive charge, leading to the reformation of the aromatic system .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate typically involves the esterification of 4-bromo-3,5-diethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3,5-diethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 4-bromo-3,5-diethoxybenzaldehyde or 4-bromo-3,5-diethoxybenzoic acid.
Reduction: Products include 4-bromo-3,5-diethoxybenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromo-3,5-diethoxybenzoate has shown potential as a precursor for the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, making it valuable in drug development.
Pharmacological Properties
- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is essential for drug metabolism. This inhibition can influence the pharmacokinetics of other drugs when co-administered, potentially increasing their efficacy or toxicity.
- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including:
- Electrophilic Aromatic Substitution : The bromine atom can be replaced with different functional groups, allowing for the creation of diverse derivatives.
- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which is useful in further synthetic pathways .
Common Reactions
Reaction Type | Description |
---|---|
Substitution Reactions | Bromine can be substituted with amines or thiols to form new compounds. |
Reduction Reactions | The ester group can be reduced to an alcohol using reducing agents like LiAlH4. |
Oxidation Reactions | Methyl groups can be oxidized to carboxylic acids using KMnO4 or CrO3. |
Biological Studies
The compound's biological activity has been explored in various studies:
- Cell Penetration : Its moderate lipophilicity (Log P between 2.8 and 3.43) facilitates membrane permeability, making it suitable for cellular studies.
- Biochemical Pathways : this compound can participate in biochemical pathways due to its ability to form reactive intermediates upon hydrolysis or substitution reactions.
Case Study 1: Neuroprotective Potential
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Synthesis of Anticancer Agents
Researchers utilized this compound as a starting material for synthesizing novel anticancer agents. The derivatives exhibited promising cytotoxic activity against various cancer cell lines, highlighting the compound's utility in cancer research.
Comparison with Similar Compounds
Ethyl 4-bromo-3,5-diethoxybenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
Ethyl 4-chloro-3,5-diethoxybenzoate: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
Ethyl 3,5-diethoxybenzoate: Lacks the bromine atom, leading to different reactivity and applications.
Biological Activity
Ethyl 4-bromo-3,5-diethoxybenzoate is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is an ester derivative characterized by the presence of bromine and ethoxy groups. Its chemical structure can be represented as follows:
Research has shown that this compound exhibits inhibitory activity against specific enzymes, particularly protein tyrosine kinases (PTKs). PTKs are crucial in various signaling pathways that regulate cell growth and differentiation. Aberrant activity of these kinases is often implicated in cancer progression.
Inhibition of Protein Tyrosine Kinases
- Target Enzymes : The compound has been identified as an inhibitor of the EGF receptor (EGF-R) and other non-receptor PTKs such as c-src. These kinases are associated with several malignancies including breast, ovarian, and lung cancers .
- Selectivity : Studies indicate that this compound selectively inhibits c-erbB-2 over EGF-R, suggesting a potential therapeutic application in treating tumors driven by this kinase .
Case Studies
- In vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of enzyme activity at varying concentrations. For example, IC50 values were reported to be lower than those of previously studied compounds .
- Animal Models : In vivo experiments have shown that administration of the compound at dosages ranging from 10 to 250 mg/kg resulted in reduced tumor growth in models bearing c-erbB-2 positive tumors .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 4-bromo-3,5-diethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFUYMALAOLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443238 | |
Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149517-92-0 | |
Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.